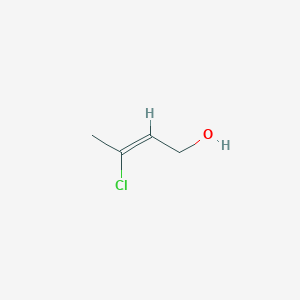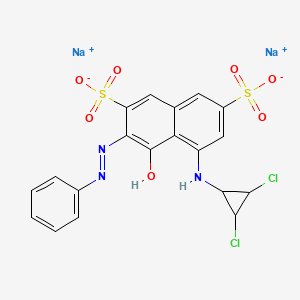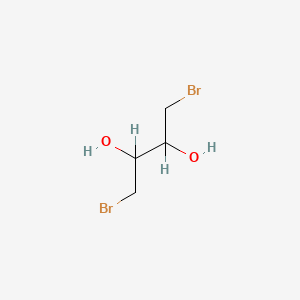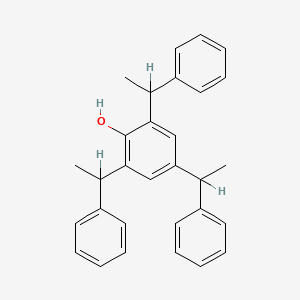![molecular formula C15H11BF2O3 B1141581 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone CAS No. 119634-42-3](/img/structure/B1141581.png)
1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone, also known as DBBF, is a novel fluorescent probe that has attracted significant attention in recent years. It has been widely used in various biological and biochemical applications due to its unique properties.
Applications De Recherche Scientifique
1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone has been widely used in various scientific research applications. One of its main applications is as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues. 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone can detect ROS in living cells with high sensitivity and specificity, making it an ideal tool for studying oxidative stress-related diseases.
In addition, 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone has also been used as a fluorescent probe for imaging lipid droplets in cells. Lipid droplets are organelles that play an important role in lipid metabolism and energy storage. 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone can selectively stain lipid droplets in living cells, allowing researchers to study their dynamics and functions.
Mécanisme D'action
The mechanism of action of 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone involves its ability to undergo a photoinduced electron transfer (PET) process. When 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone is excited by light, it undergoes a PET process, which results in a change in its fluorescence intensity. This change in fluorescence intensity can be used to detect ROS or lipid droplets in cells.
Biochemical and Physiological Effects:
1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone has been shown to have minimal toxicity and does not affect cell viability or morphology. It is also stable under physiological conditions, making it an ideal tool for studying biological systems. 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone has been used in various cell types, including cancer cells, neurons, and immune cells, with no adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone is its high sensitivity and specificity for detecting ROS and lipid droplets. It can be used in live cells, allowing researchers to study these processes in real-time. In addition, 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone is relatively easy to synthesize and can be used in a variety of biological systems.
However, there are also limitations to using 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone. One limitation is its relatively short excitation and emission wavelengths, which can limit its use in certain imaging systems. In addition, 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone can be affected by other factors in the cellular environment, such as pH and temperature, which can affect its fluorescence properties.
Orientations Futures
There are several future directions for the use of 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone in scientific research. One direction is the development of new fluorescent probes based on the 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone structure. These probes could have improved properties, such as longer excitation and emission wavelengths, and higher sensitivity and specificity for detecting biological molecules.
Another direction is the use of 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone in combination with other imaging techniques, such as electron microscopy and super-resolution microscopy. This could provide more detailed information about the structures and functions of biological molecules and organelles.
Conclusion:
In conclusion, 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone is a novel fluorescent probe that has many applications in scientific research. Its unique properties make it an ideal tool for studying biological processes such as ROS and lipid droplet metabolism. While there are limitations to using 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone, its advantages outweigh its limitations, and it has great potential for future research.
Méthodes De Synthèse
The synthesis of 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone involves a series of chemical reactions. First, 3-hydroxyflavone is reacted with boron trifluoride etherate to form a boron complex. This complex is then reacted with 2-bromoethanone to form the final product, 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Propriétés
IUPAC Name |
1-(1-difluoroboranyloxy-3H-benzo[f]chromen-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BF2O3/c1-9(19)12-8-20-13-7-6-10-4-2-3-5-11(10)14(13)15(12)21-16(17)18/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHIKZHICREPOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OC1=C(COC2=C1C3=CC=CC=C3C=C2)C(=O)C)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1141514.png)
